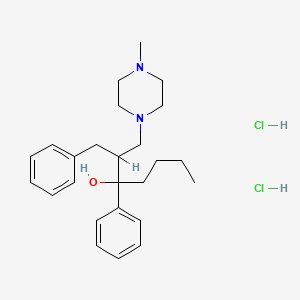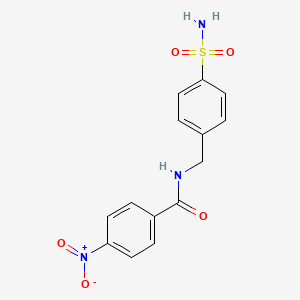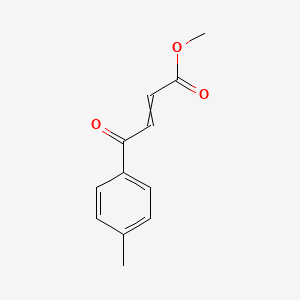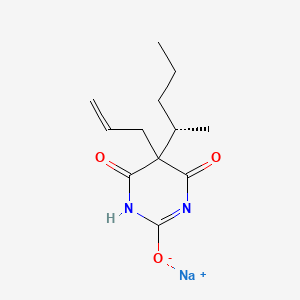
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-, also known as secobarbital sodium, is a member of the barbiturate class of compounds. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. Secobarbital sodium is primarily used as a sedative and hypnotic agent, and it has been employed in anesthesia and the treatment of insomnia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of secobarbital sodium involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid is reacted with allyl bromide and 1-methylbutyl bromide in the presence of a base such as sodium hydroxide to form the corresponding 5-allyl-5-(1-methylbutyl)barbituric acid.
Conversion to Sodium Salt: The barbituric acid derivative is then converted to its sodium salt by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of secobarbital sodium typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Secobarbital sodium undergoes several types of chemical reactions, including:
Oxidation: Secobarbital sodium can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert secobarbital sodium to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methylbutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of secobarbital sodium, as well as substituted barbiturates .
Wissenschaftliche Forschungsanwendungen
Secobarbital sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Used as a sedative and hypnotic agent in anesthesia and the treatment of insomnia.
Industry: Utilized in the production of other pharmaceutical compounds
Wirkmechanismus
Secobarbital sodium exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. It binds to a specific site on the GABA-A receptor/chloride channel complex, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect .
Vergleich Mit ähnlichen Verbindungen
Secobarbital sodium is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital:
Phenobarbital: Longer-acting, primarily used as an anticonvulsant.
Pentobarbital: Shorter-acting, used in anesthesia and euthanasia.
Amobarbital: Intermediate-acting, used as a sedative and hypnotic
Secobarbital sodium is unique in its relatively short duration of action and rapid onset, making it suitable for use in anesthesia and short-term sedation .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Thiopental
These compounds share a similar core structure but differ in their pharmacokinetic properties and clinical uses .
Eigenschaften
CAS-Nummer |
51165-37-8 |
|---|---|
Molekularformel |
C12H17N2NaO3 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
sodium;4,6-dioxo-5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m0./s1 |
InChI-Schlüssel |
AXXJTNXVUHVOJW-QRPNPIFTSA-M |
Isomerische SMILES |
CCC[C@H](C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
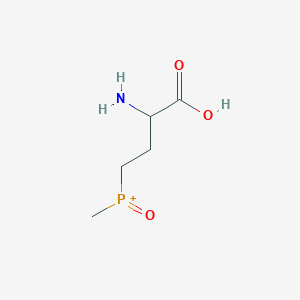
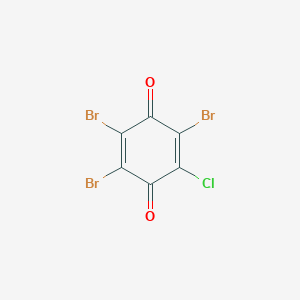
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
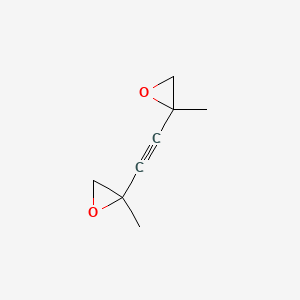
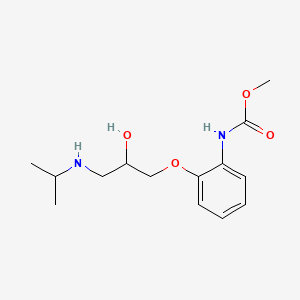
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

